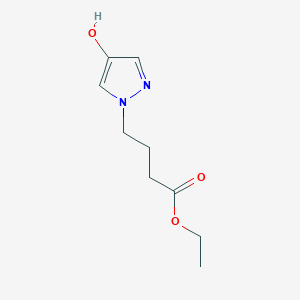
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group and a hydroxy-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 4-hydroxy-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(4-oxo-1H-pyrazol-1-yl)butanoate.
Reduction: Formation of ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanol.
Substitution: Formation of substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxy group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives such as:
Ethyl 4-(1H-pyrazol-1-yl)butanoate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate: Contains a methyl group instead of a hydroxy group, affecting its chemical properties and applications.
The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding interactions and undergo specific chemical transformations that other similar compounds cannot.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 4-(4-hydroxypyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-9(13)4-3-5-11-7-8(12)6-10-11/h6-7,12H,2-5H2,1H3 |
InChIキー |
UACGVLVHHFJOJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1C=C(C=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


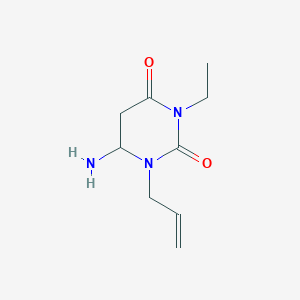
![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)

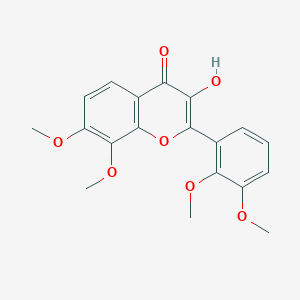
![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
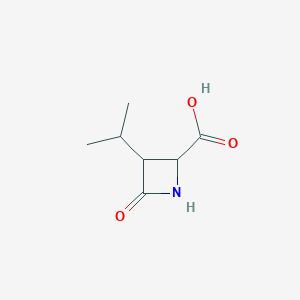
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
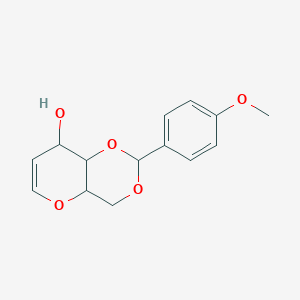
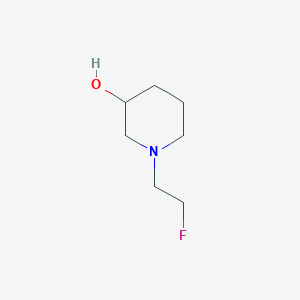
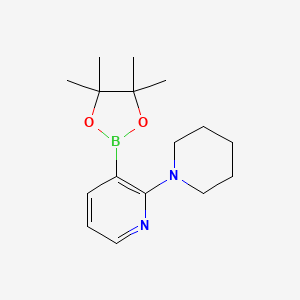
![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)

